molecular formula C5H3ClFNO B1592776 2-Chloro-5-fluoropyridine 1-oxide CAS No. 405230-79-7

2-Chloro-5-fluoropyridine 1-oxide

Cat. No.: B1592776
CAS No.: 405230-79-7
M. Wt: 147.53 g/mol
InChI Key: FOAJNTAVEGJKON-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoropyridine 1-oxide typically involves the oxidation of 2-Chloro-5-fluoropyridine. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoropyridine 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

2-Chloro-5-fluoropyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoropyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The chlorine and fluorine atoms can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoropyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts different chemical properties compared to its parent compound and other similar derivatives. The N-oxide group can enhance the compound’s solubility, reactivity, and potential biological activity .

Properties

IUPAC Name

2-chloro-5-fluoro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAJNTAVEGJKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1F)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624363
Record name 2-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405230-79-7
Record name Pyridine, 2-chloro-5-fluoro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405230-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-fluoropyridine (9), a highly volatile substance, was synthesized from thermolysis of 2-chloro-5-pyridinediazonium tetrafluoroborate (8). Hand, E. S.; Baker, D. C. Synthesis 1989, 905-908. The isolation of 9 by the literature procedure was very complicated, in that it included repeated extractions, repeated distillations, treatment with sulfuric acid and sodium hydroxide, and steam distillation. In our hands, the reported yield of 70% was difficult to obtain after these operations. To improve upon these complicated procedures, following the thermolysis of compound 8, the reaction mixture was directly treated with 50% hydrogen peroxide and trifluoroacetic acid to give 2-chloro-5-fluoropyridine-N-oxide (10), which was easily isolated, with a total yield of 73%. Nitration of 10, followed by catalytic hydrogenation of the resulting 2-chloro-5-fluoro-4-nitropyridine-1-oxide (11) removed the N-oxide function, as well as reduced the nitro group to give the desired 4-amino-2-chloro-5-fluoropyridine (12). N-Oxidation of commercially available 2,5-dichloropyridine (13), followed by nitration and reduction yielded 4-amino-2,5-dichloropyridine (16).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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